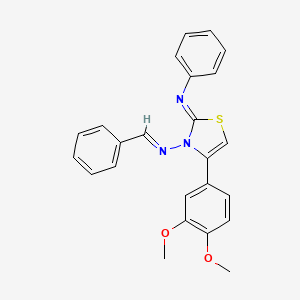

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine

Descripción general

Descripción

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with benzylidene and dimethoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Substitution Reactions: The thiazole ring is then functionalized with benzylidene and dimethoxyphenyl groups through nucleophilic substitution reactions.

Imine Formation: The final step involves the condensation of the thiazole derivative with aniline to form the imine linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its antimicrobial and anticancer properties.

- Potential use as a pharmacophore in drug design.

Industry:

- May be used in the development of new materials with specific electronic or optical properties.

- Potential applications in the synthesis of dyes and pigments.

Mecanismo De Acción

The biological activity of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is likely due to its ability to interact with various molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

Benzylidene Derivatives: Compounds such as benzylideneacetone.

Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxybenzaldehyde.

Uniqueness:

- The combination of the thiazole ring with benzylidene and dimethoxyphenyl groups is unique and may confer distinct biological activities.

- The imine linkage adds another layer of complexity, potentially affecting the compound’s reactivity and interaction with biological targets.

This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields

Actividad Biológica

The compound (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole and its derivatives are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing findings from various studies.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. The compound has been evaluated against various microbial strains, including Staphylococcus aureus, E. coli, and Candida albicans. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Compounds related to thiazole have shown effectiveness against common pathogens. For instance, in a study assessing antibacterial potency, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against E. coli and S. aureus .

- Antifungal Activity : The compound's antifungal efficacy was evaluated using the agar well diffusion method, showing promising results against C. albicans. The MIC values were reported to be comparable to standard antifungal agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that thiazole compounds can disrupt the cell cycle and promote programmed cell death in cancer lines such as HEPG2 and MCF-7 .

- Case Study : In a specific case involving a thiazole derivative similar to the compound of interest, significant reductions in tumor size were observed in animal models following treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

- Substituents on the Thiazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For instance, methoxy groups on the phenyl ring have been shown to improve antimicrobial potency .

- Hydrophobicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability, which is critical for both antimicrobial and anticancer activities .

Research Findings Summary

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a potential agent for developing new antibiotics .

- Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies have suggested that thiazole derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that compounds with thiazole moieties can induce apoptosis in cancer cells. This suggests that (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine may have potential as an anticancer agent .

Synthetic Methods

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The synthesis begins with the condensation of benzaldehyde derivatives and thiazole amines under acidic or basic conditions.

- Purification : The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in a peer-reviewed journal explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth compared to control groups .

- Another research paper focused on the antioxidant activity of thiazole compounds. It highlighted how the methoxy substituents contributed to enhanced radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Análisis De Reacciones Químicas

Thiazole Core Formation

The thiazole ring is synthesized via cyclization reactions. A key precursor is 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine , which reacts with hydrazine to form intermediates with high regioselectivity. For example:

-

Hydrazine (35% w/v) in EtOH at room temperature yields 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine derivatives (50–90% yield) .

-

BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) catalyze cyclization of aziridines with isothiocyanates to form 2-iminothiazolidines (up to 99% yield, 98% ee) .

Functionalization with 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via nucleophilic substitution or condensation:

-

Chloroacetyl intermediates react with thiolated amines in acetone under reflux with K₂CO₃ (e.g., 6-(2-chloroacetyl)-2H-benzo[b] thiazin-3(4H)-one) .

-

Substituents with electron-donating groups (EDG) enhance reactivity in aromatic aldehydes .

Condensation for N-Benzylidene and Phenylimino Groups

Final steps involve Schiff base formation:

-

Benzaldehyde condenses with amino-thiazole intermediates under acidic or Lewis acid conditions (e.g., BF₃·OEt₂ at −30°C) to form the benzylidene group .

-

Aniline derivatives react with thiazole precursors to introduce the phenylimino moiety via imine linkage .

Key Reaction Conditions and Yields

Hydrolysis of Imine Linkages

-

The phenylimino group undergoes hydrolysis in acidic media (e.g., HCl/EtOH) to regenerate primary amines, critical for prodrug activation .

-

Stability: Imine bonds are stable in neutral conditions but degrade rapidly at pH < 4 .

Oxidation Reactions

-

Thiazole sulfur atoms oxidize to sulfoxides or sulfones using H₂O₂ or m-CPBA, altering electronic properties and bioactivity .

-

Methoxy groups on the 3,4-dimethoxyphenyl ring resist oxidation under mild conditions .

Substituent Effects on Reactivity

-

Electron-withdrawing groups (EWG) on aromatic aldehydes accelerate condensation reactions (e.g., nitro substituents) .

-

EDGs (e.g., methoxy) enhance electron density in the thiazole ring, favoring electrophilic substitutions .

Biological Activity and Derivatization

While beyond the scope of chemical reactions, derivatives of this compound exhibit:

-

Antitumor activity : Chromeno-pyrimidine analogs inhibit topoisomerase II (IC₅₀ = 1.2–8.7 µM) .

-

Antimalarial potential : Tetrahydroquinazoline derivatives target thymidylate synthetase .

Analytical Characterization

-

NMR : Distinct signals for methoxy protons (δ = 3.1–3.4 ppm) and imine protons (δ = 7.5–8.2 ppm) .

-

IR : Peaks at 1670 cm⁻¹ (C=O), 1394 cm⁻¹ (C-O), and 3190 cm⁻¹ (N-H) confirm functional groups .

Stability and Storage

Propiedades

IUPAC Name |

(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOIUIPMEKCWHI-ABFOUXCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.